propan-2-yl 2H-quinoline-1-carboxylate
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Overview
Description
propan-2-yl 2H-quinoline-1-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, is an ester formed from quinolinecarboxylic acid and isopropyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2H-quinoline-1-carboxylate typically involves the esterification of quinolinecarboxylic acid with isopropyl alcohol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2H-quinoline-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to quinolinecarboxylic acid and isopropyl alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Quinolinecarboxylic acid and isopropyl alcohol.
Reduction: Quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
propan-2-yl 2H-quinoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of propan-2-yl 2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- Quinolinecarboxylic acid, ethyl ester
- Quinolinecarboxylic acid, methyl ester
- Quinolinecarboxylic acid, butyl ester
Uniqueness
propan-2-yl 2H-quinoline-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors compared to other esters .
Properties
CAS No. |
17718-20-6 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
propan-2-yl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3 |
InChI Key |
XBPMXUYSYAIPTR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
17718-20-6 | |
Synonyms |
1(2H)-Quinolinecarboxylic acid isopropyl ester |
Origin of Product |
United States |
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